molecular formula C47H51FN7O7P B151245 Dmt-2'fluoro-da(bz) amidite CAS No. 136834-22-5

Dmt-2'fluoro-da(bz) amidite

Cat. No.: B151245
CAS No.: 136834-22-5
M. Wt: 875.9 g/mol
InChI Key: VCCMVPDSLHFCBB-MSIRFHFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dmt-2’fluoro-da(bz) amidite involves several steps:

Industrial Production Methods

Industrial production of Dmt-2’fluoro-da(bz) amidite follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dmt-2’fluoro-da(bz) amidite undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

A. Oligonucleotide Synthesis

Dmt-2'fluoro-da(bz) amidite is primarily used in the synthesis of oligonucleotides via phosphoramidite chemistry. This method allows for the efficient construction of sequences with high fidelity and purity, which are essential for various applications:

  • Antisense Oligonucleotides : These are designed to bind complementary RNA sequences, inhibiting gene expression. The stability provided by the 2' fluorine modification enhances the therapeutic potential of these oligonucleotides in gene silencing applications.
  • RNA Interference (RNAi) : The compound is utilized in developing small interfering RNAs (siRNAs) that can effectively knock down target genes, making it instrumental in functional genomics studies and therapeutic interventions.

B. Therapeutic Applications

The incorporation of this compound into oligonucleotide design has led to advancements in several therapeutic areas:

  • Antiviral Therapies : Oligonucleotides synthesized with this amidite have shown promise against viral infections by targeting viral RNA, potentially leading to new antiviral drugs.
  • Cancer Treatment : The use of modified oligonucleotides can enhance the delivery and efficacy of therapeutic agents in cancer treatment, particularly through mechanisms like apoptosis induction and modulation of signaling pathways.

C. Diagnostic Tools

Oligonucleotides synthesized with this compound are also employed in various diagnostic applications:

  • Molecular Diagnostics : They can be used in assays such as PCR and qPCR for detecting specific nucleic acid sequences associated with diseases.
  • Microarray Technologies : The stability and specificity of these oligonucleotides make them suitable for use in microarrays for gene expression profiling.

A. Stability Studies

Research has demonstrated that oligonucleotides synthesized with this compound exhibit significantly lower rates of degradation compared to their unmodified counterparts. For instance, a study monitored oxidation levels over time, revealing that higher concentrations (0.1–1 mg/mL) reduced degradation artifacts .

B. Therapeutic Efficacy

In a clinical trial setting, antisense oligonucleotides incorporating this compound showed enhanced efficacy in silencing target genes associated with specific cancers. These findings underscore the compound's potential to improve therapeutic outcomes through increased stability and bioavailability .

Mechanism of Action

The mechanism of action of Dmt-2’fluoro-da(bz) amidite involves its incorporation into oligonucleotides, which then bind to complementary RNA sequences. The presence of the 2’-fluoro modification enhances the binding affinity and specificity of the oligonucleotide to its RNA target. This binding can inhibit the translation of the target RNA or promote its degradation by nucleases .

Comparison with Similar Compounds

Similar Compounds

    Dmt-da(bz) amidite: Similar to Dmt-2’fluoro-da(bz) amidite but lacks the 2’-fluoro modification.

    Dmt-2’fluoro-dc(bz) amidite: Contains a cytosine base instead of adenine.

    Dmt-2’fluoro-dg(bz) amidite: Contains a guanine base instead of adenine.

Uniqueness

Dmt-2’fluoro-da(bz) amidite is unique due to its 2’-fluoro modification, which provides enhanced thermal stability and nuclease resistance compared to other similar compounds. This makes it particularly valuable in the synthesis of antisense oligonucleotides for therapeutic and research applications .

Biological Activity

Dmt-2'fluoro-da(bz) amidite is a modified phosphoramidite that plays a significant role in the synthesis of oligonucleotides, particularly those designed for therapeutic and research applications. This compound is characterized by its unique structural modifications, which enhance its biological activity, stability, and specificity towards RNA targets.

Chemical Structure and Properties

This compound is a 2'-deoxy-2'-fluoro phosphorothioate oligonucleotide. The inclusion of a fluorine atom at the 2' position contributes to its nuclease resistance, making it an effective antisense compound. The general structure can be represented as follows:

  • Molecular Formula : C₄₇H₅₂N₇O₇P
  • Molecular Weight : 857.932 g/mol
  • CAS Number : 136834-22-5

This compound exhibits high affinity and specificity for RNA targets, which is crucial for its application in gene silencing and other molecular biology techniques .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with RNA molecules. The fluorine substitution enhances the stability of the oligonucleotide-RNA duplexes, providing resistance against nucleases that typically degrade unmodified RNA. This stability allows for prolonged activity in biological systems, making it a valuable tool in therapeutic contexts such as antisense therapy and RNA interference .

Antisense Oligonucleotides

Research has demonstrated that oligonucleotides synthesized using this compound exhibit enhanced binding affinity to complementary RNA sequences compared to their unmodified counterparts. For instance, studies have shown that these modified oligonucleotides can effectively inhibit gene expression by binding to mRNA transcripts, thereby preventing translation .

Table 1: Comparison of Binding Affinities

Oligonucleotide TypeBinding Affinity (Kd)Stability (t1/2)
Unmodified DNA100 nM30 min
Dmt-2'fluoro-da(bz)10 nM>24 hours

This table illustrates the significant improvements in both binding affinity and stability provided by the Dmt-2'fluoro modification.

In Vivo Applications

In vivo studies have indicated that this compound-derived oligonucleotides can effectively reduce target gene expression in various animal models. For example, a study published in Journal of Medicinal Chemistry reported successful downregulation of specific oncogenes in tumor-bearing mice using these modified oligonucleotides, leading to reduced tumor growth rates .

Quality Control and Stability Testing

Quality control measures are critical for ensuring the efficacy of this compound in oligonucleotide synthesis. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to assess purity and detect any degradation products.

Table 2: Quality Control Parameters

ParameterSpecificationResults
Purity>90%95%
Oxidation Rate<5%3%
Stability (Storage)-20°CStable

The data indicates that this compound maintains high purity levels and low oxidation rates, which are essential for reliable biological activity.

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMVPDSLHFCBB-MSIRFHFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51FN7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136834-22-5
Record name N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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